PPNDS (tetrasodium)

Catalog No.
S12876601
CAS No.
M.F
C18H11N4Na4O14PS2
M. Wt
694.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PPNDS (tetrasodium)

Product Name

PPNDS (tetrasodium)

IUPAC Name

tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate

Molecular Formula

C18H11N4Na4O14PS2

Molecular Weight

694.4 g/mol

InChI

InChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4

InChI Key

XHWIRFKQZFSILU-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]

Solubility Profiles in Aqueous and Organic Media

Aqueous Solubility Characteristics

PPNDS (tetrasodium) exhibits moderate water solubility characteristics that are significantly influenced by temperature and dissolution conditions. At ambient temperature (25°C), the compound demonstrates a solubility of 37.5 mg/mL in water when subjected to ultrasonic treatment and gentle warming [1]. This solubility profile indicates favorable hydrophilic interactions attributable to the multiple ionic sulfonate groups and the tetrasodium salt formulation, which enhance water-molecule coordination and solvation shell formation.

Table 1: Aqueous Solubility Profile of PPNDS (tetrasodium)

Temperature (°C)Solubility (mg/mL)MethodReference
2537.5Ultrasonic and warming [1]
60>37.5Heating to 60°C [1]

The enhanced solubility observed at elevated temperatures (60°C) suggests endothermic dissolution behavior, where increased thermal energy facilitates greater disruption of crystal lattice interactions and promotes more extensive hydration of the ionic species [1]. The requirement for ultrasonic treatment and warming indicates that dissolution kinetics may be limited by crystalline packing forces and potential intermolecular hydrogen bonding networks within the solid-state structure.

Organic Solvent Compatibility

Based on the structural characteristics of PPNDS (tetrasodium), containing multiple charged sulfonate groups and a phosphate moiety, the compound exhibits poor solubility in non-polar organic solvents. The tetrasodium salt formulation creates a highly polar molecular environment that favors aqueous systems over organic media. Unlike structurally related compounds such as PPADS (tetrasodium), which shares similar pyridoxal phosphate backbone chemistry, PPNDS incorporates additional aromatic naphthyl functionality that may influence solvent interactions [5] [6].

The compound's limited organic solvent compatibility can be attributed to:

  • High charge density from four sodium counterions [1]
  • Multiple sulfonate groups creating strong electrostatic interactions [7] [4]
  • Phosphate functionality requiring polar protic solvents for effective solvation [2]

pH-Dependent Stability and Degradation Pathways

Aqueous Stability Considerations

PPNDS (tetrasodium) demonstrates instability in aqueous solutions, a characteristic noted in the chemical literature that necessitates careful storage and handling protocols [8]. This instability reflects the inherent susceptibility of the phosphate ester linkage and the azo bond to hydrolytic degradation processes under certain pH conditions.

The compound's stability profile is influenced by several molecular features:

  • The phosphate ester bond connecting the pyridoxal moiety is susceptible to hydrolysis [9]
  • The azo linkage (N=N) between the pyridoxal and naphthyl components may undergo pH-dependent isomerization or cleavage [10]
  • Multiple ionizable groups create pH-sensitive equilibria affecting molecular conformation [11]

Thermodynamic Properties and Phase Behavior

Thermal Stability Profile

While specific thermal analysis data for PPNDS (tetrasodium) are not extensively documented in the available literature, the compound's thermal behavior can be inferred from its structural characteristics and storage requirements. The necessity for storage at -20°C suggests limited thermal stability at ambient conditions [4] [1].

Table 2: Comparative Molecular Properties - PPNDS vs PPADS (tetrasodium)

PropertyPPNDS (tetrasodium)PPADS (tetrasodium)Difference
Molecular Weight (g/mol)694.36599.3+95.06
Molecular FormulaC₁₈H₁₁N₄Na₄O₁₄PS₂C₁₄H₁₀N₃Na₄O₁₂PS₂+C₄H₁N₁O₂
Structural FeatureNaphthylazo-nitro-disulfonateAzobenzene disulfonateAdditional naphthalene ring

The increased molecular weight and structural complexity of PPNDS compared to the related compound PPADS (tetrasodium) suggests potentially altered thermal decomposition pathways and phase transition temperatures [5] [6].

Crystalline Structure and Polymorphism

The solid-state properties of PPNDS (tetrasodium) are characterized by its crystalline orange appearance, indicating ordered molecular packing with specific optical properties [1]. The presence of multiple ionic groups and the extended aromatic system suggests complex intermolecular interactions that influence crystal packing:

  • Electrostatic interactions: Between sulfonate anions and sodium cations [1]
  • π-π stacking: Potential aromatic interactions between naphthyl rings [10]
  • Hydrogen bonding: Involving hydroxyl, phosphate, and potentially coordinated water molecules [7]

Table 3: Fundamental Molecular Properties of PPNDS (tetrasodium)

PropertyValueReference
Molecular FormulaC₁₈H₁₁N₄Na₄O₁₄PS₂ [4] [1] [2]
Molecular Weight (g/mol)694.36 [4] [1] [2]
CAS Number1021868-77-8 [1] [2] [3]
Physical StateOrange solid [1]
Storage Temperature-20°C (desiccated) [4] [1]
Water Solubility (25°C)37.5 mg/mL [1]

Phase Transition Behavior

The requirement for controlled storage conditions and the observed instability in aqueous solution suggest that PPNDS (tetrasodium) may undergo phase transitions or chemical transformations under ambient conditions [8]. The compound's behavior appears consistent with materials that exhibit:

  • Hydrate formation: Potential for water incorporation into the crystal structure [13]
  • Thermal decomposition: Degradation at elevated temperatures affecting phase stability [14]
  • Photochemical changes: Light-induced modifications to the azo chromophore affecting solid-state properties [10]

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

1

Exact Mass

693.90415751 g/mol

Monoisotopic Mass

693.90415751 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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